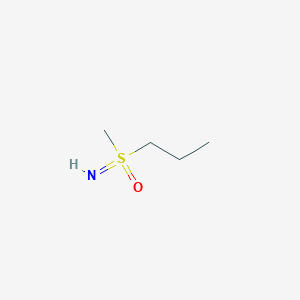
1-Cyclopropyl-2-isocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-2-isocyanatobenzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group and an isocyanate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-2-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 1-cyclopropyl-2-aminobenzene with phosgene or a phosgene equivalent. The reaction typically proceeds under anhydrous conditions and requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reaction Scheme:
1-Cyclopropyl-2-aminobenzene+Phosgene→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and to enhance safety, given the toxic nature of phosgene. Alternative methods using safer reagents like diphosgene or triphosgene can also be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopropyl-2-isocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and amides.
Substitution Reactions: The benzene ring can undergo electrophilic aromatic substitution, allowing for further functionalization.
Common Reagents and Conditions
Nucleophilic Addition: Reagents such as amines, alcohols, and water can react with the isocyanate group under mild conditions.
Substitution Reactions: Electrophilic reagents like halogens or nitro groups can be introduced using catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Ureas: Formed by the reaction with primary or secondary amines.
Carbamates: Produced by the reaction with alcohols.
Amides: Result from the reaction with water or amines.
Applications De Recherche Scientifique
1-Cyclopropyl-2-isocyanatobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and resins due to its reactive isocyanate group.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds.
Agricultural Chemistry: Utilized in the synthesis of agrochemicals, including herbicides and pesticides.
Mécanisme D'action
The mechanism of action of 1-cyclopropyl-2-isocyanatobenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The cyclopropyl group can influence the reactivity and stability of the compound, potentially affecting its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopropyl-4-isocyanatobenzene: Similar structure but with the isocyanate group in the para position.
1-Phenyl-2-isocyanatobenzene: Lacks the cyclopropyl group, affecting its reactivity and applications.
1-Cyclopropyl-2-isocyanatoethane: Contains an ethane backbone instead of a benzene ring.
Uniqueness
1-Cyclopropyl-2-isocyanatobenzene is unique due to the presence of both a cyclopropyl group and an isocyanate group on the benzene ring. This combination imparts distinct reactivity and potential for diverse applications in organic synthesis and materials science.
Propriétés
Formule moléculaire |
C10H9NO |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
1-cyclopropyl-2-isocyanatobenzene |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-4-2-1-3-9(10)8-5-6-8/h1-4,8H,5-6H2 |
Clé InChI |
RQMDDQCJAQGZDU-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC=CC=C2N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl2-[(1H-imidazol-2-yl)formamido]acetate](/img/structure/B13541545.png)





![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541587.png)





